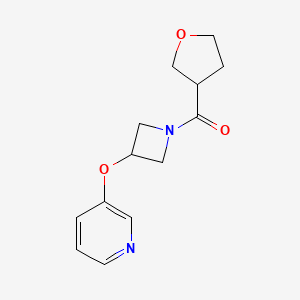![molecular formula C6H14Cl2N2 B2529660 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride CAS No. 1338705-69-3](/img/structure/B2529660.png)
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azabicycloheptane derivatives is a topic of active research. Paper describes a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals and a photochemical cyclization method. Similarly, paper reports an improved synthesis of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative from trans-4-hydroxy-l-proline, achieving a 70% yield. Paper details the synthesis of a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, while paper explores different approaches to synthesize 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Paper focuses on the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid. Paper improves upon the synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. These studies demonstrate the diverse methods and conditions under which azabicycloheptane derivatives can be synthesized.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by a bicyclic framework that imposes conformational constraints on the molecule. This feature is often exploited in medicinal chemistry to enhance the specificity and efficacy of drug candidates. Paper discusses the synthesis and conformational properties of some derivatives of 7-azabicyclo[2.2.1]heptane, including X-ray crystallographic analysis to determine the structures of two adducts. The conformational isomerism observed in these structures is attributed to restricted rotation about the amide C–N bond.
Chemical Reactions Analysis
Azabicycloheptane derivatives participate in various chemical reactions that are useful in further functionalizing the core structure. Paper describes a one-step approach to synthesize N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes using palladium-catalyzed amination reactions. This method allows for the introduction of heteroaryl groups into the azabicycloheptane framework. Paper investigates the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and related derivatives, revealing the formation of an intermediate 7-azabicyclo[2.2.1]heptane N-imide and subsequent fragmentation to various hydrocarbon products.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloheptane derivatives are influenced by their rigid bicyclic structures. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates. While the provided papers do not directly discuss the physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride, the studies on related compounds suggest that these properties are an important consideration in the synthesis and application of azabicycloheptane derivatives in medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Potential
The structure related to 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride, specifically in the context of norcantharidin analogues (a demethylated form of cantharidin with structural similarities), has been highlighted for its potent anticancer activities. The ability of these analogues to not only demonstrate strong anticancer activity but also to eliminate most side-effects commonly associated with cancer treatment solutions, such as myelosuppression, underscores the significant therapeutic potential of this compound. Continued research into norcantharidin analogues is vital for enhancing their efficacy and minimizing toxicity, with the compound serving as a promising lead in the search for more effective cancer treatments (Deng & Tang, 2011).
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been identified as effective in mineralizing nitrogen-containing compounds, which are prevalent in various industries and resistant to conventional degradation processes. The study on the degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, underscores the utility of AOPs in environmental remediation efforts. Ozone and Fenton processes, in particular, have shown high reactivity towards these compounds, suggesting the importance of optimizing such technologies for the efficient breakdown of recalcitrant substances (Bhat & Gogate, 2021).
Pharmaceutical Research
The norbornane framework, closely related to the bicyclic structure of 1-Azabicyclo[2.2.1]heptan-4-amine, has gained significance in pharmaceutical research. Its unique molecular shape and the fixed position of substituents due to the bicyclic skeleton make it an interesting subject for studying structure-activity relationships. Norbornane compounds have been utilized both as medicaments and as test molecules in drug research, illustrating the broad applicability of such structures in the development of new therapeutic agents (Buchbauer & Pauzenberger, 1991).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-1-3-8(5-6)4-2-6;;/h1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAPWAQFEMCHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride | |
CAS RN |
1338705-69-3 |
Source


|
| Record name | 1-azabicyclo[2.2.1]heptan-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)


![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)
